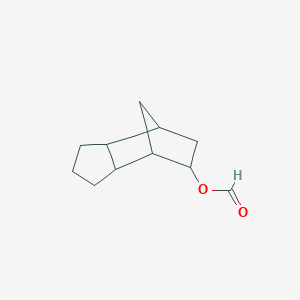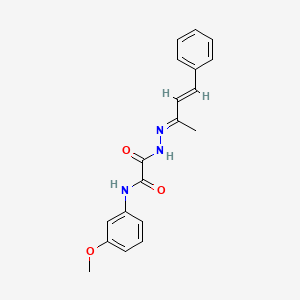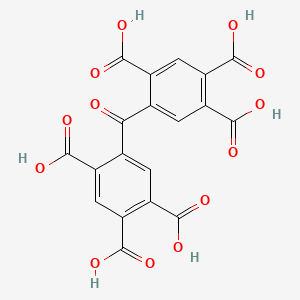
5,5'-Carbonylbis-(trimellitic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Carbonylbis-(trimellitic acid) is a chemical compound with the molecular formula C19H10O13 and a molecular weight of 446.284 g/mol It is a derivative of trimellitic acid, characterized by the presence of a carbonyl group linking two trimellitic acid units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis-(trimellitic acid) typically involves the reaction of trimellitic anhydride with a suitable carbonyl-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the carbonyl linkage between the two trimellitic acid units .
Industrial Production Methods
Industrial production methods for 5,5’-Carbonylbis-(trimellitic acid) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis-(trimellitic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-Carbonylbis-(trimellitic acid) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of 5,5’-Carbonylbis-(trimellitic acid) depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds .
Scientific Research Applications
5,5’-Carbonylbis-(trimellitic acid) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis-(trimellitic acid) involves its interaction with various molecular targets and pathways. The carbonyl groups in the compound can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The aromatic rings can also engage in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5’-Carbonylbis-(trimellitic acid) include:
- 1,2,4,5-Benzenetetracarboxylic acid
- Mellitic acid
- 1,2,4-Benzenetricarboxylic acid
- Trimesic acid
- Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid
Uniqueness
What sets 5,5’-Carbonylbis-(trimellitic acid) apart from these similar compounds is the presence of the carbonyl linkage between two trimellitic acid units. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
17851-32-0 |
|---|---|
Molecular Formula |
C19H10O13 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-(2,4,5-tricarboxybenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C19H10O13/c20-13(5-1-9(16(25)26)11(18(29)30)3-7(5)14(21)22)6-2-10(17(27)28)12(19(31)32)4-8(6)15(23)24/h1-4H,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI Key |
RMHYDKMPLUHGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


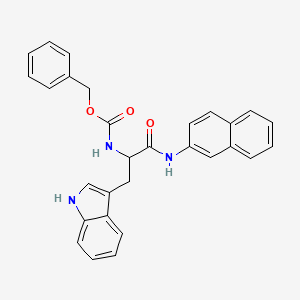
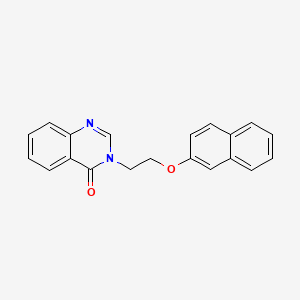

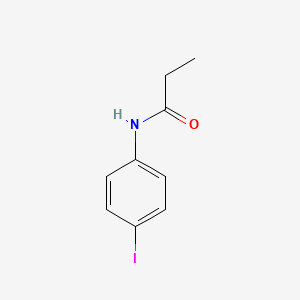
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
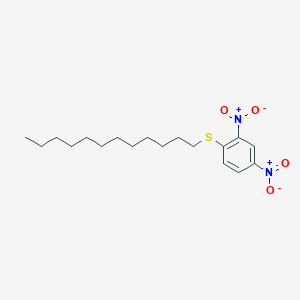




![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)

